molecular formula C11H15NO3 B13899466 (3R)-3-amino-3-(4-methoxyphenyl)butanoic acid

(3R)-3-amino-3-(4-methoxyphenyl)butanoic acid

Cat. No.: B13899466
M. Wt: 209.24 g/mol
InChI Key: VDLNFJAODXYIGP-LLVKDONJSA-N
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Description

(3R)-3-amino-3-(4-methoxyphenyl)butanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4-methoxyphenyl)butanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomeric purity. One common method involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino-carbonyl compound . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(4-methoxyphenyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

(3R)-3-amino-3-(4-methoxyphenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(4-methoxyphenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the amino and carboxyl groups can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(3R)-3-amino-3-(4-methoxyphenyl)butanoic acid is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with other molecules. This distinguishes it from other similar compounds that may lack chirality or have different functional groups.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(3R)-3-amino-3-(4-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H15NO3/c1-11(12,7-10(13)14)8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14)/t11-/m1/s1

InChI Key

VDLNFJAODXYIGP-LLVKDONJSA-N

Isomeric SMILES

C[C@@](CC(=O)O)(C1=CC=C(C=C1)OC)N

Canonical SMILES

CC(CC(=O)O)(C1=CC=C(C=C1)OC)N

Origin of Product

United States

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